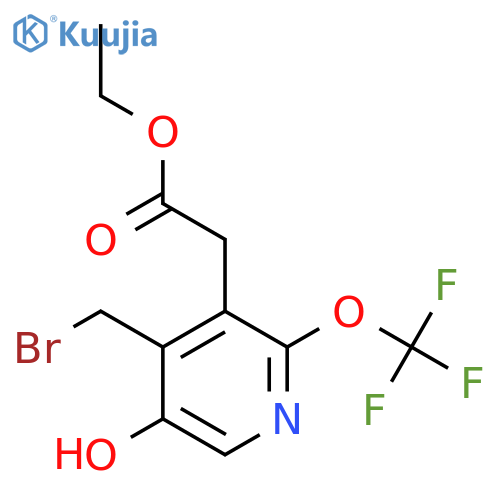

Cas no 1804830-05-4 (Ethyl 4-(bromomethyl)-5-hydroxy-2-(trifluoromethoxy)pyridine-3-acetate)

1804830-05-4 structure

商品名:Ethyl 4-(bromomethyl)-5-hydroxy-2-(trifluoromethoxy)pyridine-3-acetate

CAS番号:1804830-05-4

MF:C11H11BrF3NO4

メガワット:358.108553171158

CID:4834255

Ethyl 4-(bromomethyl)-5-hydroxy-2-(trifluoromethoxy)pyridine-3-acetate 化学的及び物理的性質

名前と識別子

-

- Ethyl 4-(bromomethyl)-5-hydroxy-2-(trifluoromethoxy)pyridine-3-acetate

-

- インチ: 1S/C11H11BrF3NO4/c1-2-19-9(18)3-6-7(4-12)8(17)5-16-10(6)20-11(13,14)15/h5,17H,2-4H2,1H3

- InChIKey: XJLVQICWQHBVLI-UHFFFAOYSA-N

- ほほえんだ: BrCC1C(=CN=C(C=1CC(=O)OCC)OC(F)(F)F)O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 8

- 重原子数: 20

- 回転可能化学結合数: 6

- 複雑さ: 329

- 疎水性パラメータ計算基準値(XlogP): 2.7

- トポロジー分子極性表面積: 68.6

Ethyl 4-(bromomethyl)-5-hydroxy-2-(trifluoromethoxy)pyridine-3-acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029092999-1g |

Ethyl 4-(bromomethyl)-5-hydroxy-2-(trifluoromethoxy)pyridine-3-acetate |

1804830-05-4 | 97% | 1g |

$1,564.50 | 2022-04-01 |

Ethyl 4-(bromomethyl)-5-hydroxy-2-(trifluoromethoxy)pyridine-3-acetate 関連文献

-

Joseph F. Parker,Christopher N. Chervin,Eric S. Nelson,Debra R. Rolison,Jeffrey W. Long Energy Environ. Sci., 2014,7, 1117-1124

-

Lin Wang,Zhi-Gang Ma,Xiao-Jing Wei,Qing-Yuan Meng,Deng-Tao Yang,Shao-Fu Du,Zi-Fei Chen,Li-Zhu Wu,Qiang Liu Green Chem., 2014,16, 3752-3757

-

Debajyoti Das,Chandralina Patra Mater. Adv., 2021,2, 2055-2067

-

Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641

1804830-05-4 (Ethyl 4-(bromomethyl)-5-hydroxy-2-(trifluoromethoxy)pyridine-3-acetate) 関連製品

- 139244-00-1(2-Bromo-7H-purine-6-thiol)

- 2098075-72-8(1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one)

- 868217-60-1(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole)

- 2224190-91-2(5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane)

- 2228909-42-8(2-methoxy-4-(propan-2-yloxy)butanoic acid)

- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)

- 845799-66-8(1-3-(propan-2-yloxy)propyl-3-(thiophene-2-sulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine)

- 2138030-07-4(2-methoxy-N-[3-(2,2,2-trifluoroethylamino)cyclobutyl]acetamide)

- 1700402-15-8(4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester)

- 1461714-74-8(N-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide)

推奨される供給者

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬